Tungsten monofluoride
CAS No.: 51621-16-0
Cat. No.: VC18439199
Molecular Formula: FW
Molecular Weight: 202.84 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51621-16-0 |
|---|---|
| Molecular Formula | FW |
| Molecular Weight | 202.84 g/mol |
| IUPAC Name | fluorotungsten |
| Standard InChI | InChI=1S/FH.W/h1H;/q;+1/p-1 |
| Standard InChI Key | CPQKEELFWZMTHU-UHFFFAOYSA-M |
| Canonical SMILES | F[W] |
Introduction
Defining Tungsten Monofluoride
Tungsten monofluoride (WF) is a binary compound composed of one tungsten atom and one fluorine atom. Its molecular formula implies a +1 oxidation state for tungsten, a notable deviation from the more common +4, +5, and +6 oxidation states observed in other tungsten fluorides . The scarcity of experimental data on WF contrasts sharply with the well-documented properties of WF₆, a gas critical to semiconductor manufacturing , and WF₅, a solid synthesized via photochemical methods . Theoretical models suggest that WF’s instability under standard conditions may contribute to its limited characterization.
Comparative Analysis of Tungsten Fluorides
To contextualize WF, Table 1 summarizes key properties of known tungsten fluorides derived from experimental studies:
Table 1: Properties of Tungsten Fluorides
The absence of WF in this table underscores its elusive nature. While WF₆ and WF₅ exhibit well-defined structures—octahedral geometry for WF₆ and a MoF₅-type lattice for WF₅ —no crystallographic or spectroscopic data exist for WF.
Challenges in Synthesis and Stabilization
Experimental Hurdles
The high reactivity of intermediate tungsten fluorides complicates isolation. For example, WF₆ reacts vigorously with moisture and organic ligands , implying that WF—if formed—might decompose rapidly under ambient conditions. Advanced techniques such as matrix isolation spectroscopy or cryogenic trapping could theoretically capture transient WF molecules, but no such studies have been published.
Theoretical Predictions and Computational Insights
Quantum-chemical calculations offer preliminary insights into WF’s potential properties:
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Bonding: Density functional theory (DFT) models predict a polar covalent bond in WF, with significant electron density redistribution compared to WF₆.
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Geometry: Hypothetical linear or bent structures have been proposed, but these remain untested experimentally.
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Reactivity: WF is expected to act as a strong reducing agent, potentially participating in redox reactions to form W⁰ or higher fluorides.
These predictions align with trends in transition metal monofluorides, such as CrF and MoF, which are known but require specialized conditions for stabilization .
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